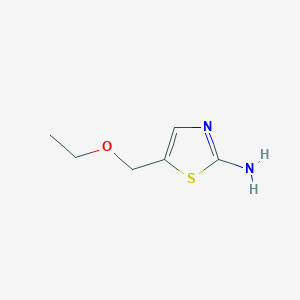

5-(Ethoxymethyl)thiazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10N2OS |

|---|---|

Molecular Weight |

158.22 g/mol |

IUPAC Name |

5-(ethoxymethyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C6H10N2OS/c1-2-9-4-5-3-8-6(7)10-5/h3H,2,4H2,1H3,(H2,7,8) |

InChI Key |

XSSRNXMCYQXCAE-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1=CN=C(S1)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Pathways to 5 Ethoxymethyl Thiazol 2 Amine

Classical and Contemporary Approaches to 2-Aminothiazole (B372263) Synthesis

The construction of the 2-aminothiazole scaffold is a cornerstone of heterocyclic chemistry, with several robust methods available to synthetic chemists. These methodologies are adaptable for the synthesis of precursors to 5-(ethoxymethyl)thiazol-2-amine.

Hantzsch Thiazole (B1198619) Synthesis and its Adaptations for this compound Precursors

The Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887, remains a widely utilized and versatile method for constructing the thiazole ring. synarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comyoutube.com For the synthesis of 2-aminothiazole derivatives, thiourea (B124793) is commonly employed as the thioamide component. researchgate.net

The general mechanism of the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. youtube.comresearchgate.net The reaction is often carried out with heating to provide the necessary activation energy for the formation of the stable aromatic product. youtube.com

To synthesize this compound, a key precursor required for the Hantzsch synthesis is an α-haloketone bearing an ethoxymethyl group at the appropriate position. The reaction would proceed as illustrated in the following general scheme:

Scheme 1: General Hantzsch Synthesis for a 5-Substituted 2-Aminothiazole

O S N

|| // |

R-C-CH2-X + H2N-C-NH2 --> R-C---CH

| | |

CH2-O-Et S----C-NH2

(α-haloketone) (Thiourea) (2-Aminothiazole derivative)

Where R is a substituent and X is a halogen.

Adaptations of the Hantzsch synthesis often focus on the in situ generation of the α-haloketone from the corresponding ketone, thereby avoiding the handling of lachrymatory and toxic α-halocarbonyl compounds. researchgate.net This can be achieved using various halogenating agents like iodine, N-bromosuccinimide (NBS), or copper(II) bromide. researchgate.netorganic-chemistry.org For instance, a one-pot synthesis can be performed by reacting a ketone with thiourea in the presence of a halogenating agent. researchgate.net

Multicomponent Reactions (MCRs) for Thiazole Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. nih.gov Several MCRs have been developed for the synthesis of thiazole derivatives. nih.gov

One such strategy involves the reaction of a ketone, an active methylene (B1212753) compound, and a sulfur source. While specific MCRs leading directly to this compound are not extensively documented, the principles can be applied. For example, a three-component reaction of an appropriate β-keto ester or aldehyde, thiourea, and a suitable electrophile could potentially construct the desired thiazole ring with the ethoxymethyl substituent. The development of novel MCRs remains an active area of research in synthetic chemistry. researchgate.net

Cyclization Strategies Involving Thioureas and α-Halo Ketones/Esters

The cyclization of thiourea with α-halo ketones is the cornerstone of the Hantzsch synthesis for 2-aminothiazoles. researchgate.netresearchgate.net This reaction is robust and widely applicable. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the electrophilic carbon of the α-halo ketone, followed by cyclization and dehydration. researchgate.net The use of α-halo esters can also lead to the formation of thiazole derivatives. researchgate.net

A common approach involves the reaction of a ketone with a halogenating agent, such as iodine or N-bromosuccinimide, to form the α-halo ketone in situ, which then reacts with thiourea. researchgate.netresearchgate.netresearchgate.net This one-pot approach is often preferred for its convenience and avoidance of isolating the potentially hazardous α-halo ketone intermediate. researchgate.net The reaction conditions can be varied, with different solvents and catalysts being employed to optimize yields and reaction times. rsc.org

Targeted Synthesis of the Ethoxymethyl Side Chain Precursors

The successful synthesis of this compound is critically dependent on the availability of a suitable precursor containing the ethoxymethyl side chain. This typically involves the strategic derivatization of carbonyl compounds.

Derivatization of Carbonyl Compounds for Ethoxymethyl Introduction

The introduction of the ethoxymethyl group onto a carbonyl precursor is a key synthetic step. This can be achieved through various organic transformations. One plausible route involves the Williamson ether synthesis, where an alkoxide, generated from a suitable hydroxyketone, reacts with an ethyl halide.

Halogenation Reactions for α-Halo Ketone Synthesis

The preparation of α-halo ketones is a fundamental transformation in organic synthesis and is essential for the Hantzsch thiazole synthesis. researchgate.netmdpi.com The most common method for synthesizing α-halo ketones is through the direct halogenation of a ketone. mdpi.com This reaction can be carried out under acidic or basic conditions. wikipedia.org

Under acidic conditions, the reaction proceeds through an enol intermediate, and typically results in the substitution of a single α-hydrogen. wikipedia.org In contrast, under basic conditions, an enolate is formed, and the reaction can be more difficult to control, often leading to polyhalogenation. wikipedia.org

Various halogenating agents are used, including elemental halogens (bromine, iodine), N-halosuccinimides (NBS, NCS), and copper(II) halides. researchgate.netmdpi.com The choice of reagent and reaction conditions can influence the regioselectivity and yield of the α-halogenation. For the synthesis of the precursor to this compound, the corresponding ketone would be subjected to a controlled halogenation to introduce a halogen atom at the α-position to the carbonyl group.

Table 1: Common Halogenating Agents for α-Halogenation of Ketones

| Halogenating Agent | Abbreviation | Typical Conditions |

|---|---|---|

| Bromine | Br₂ | Acetic acid, various solvents mdpi.com |

| N-Bromosuccinimide | NBS | Radical initiator (e.g., AIBN), CCl₄ or aqueous media organic-chemistry.org |

| Iodine | I₂ | Base (e.g., NaOH) or acid catalyst researchgate.netwikipedia.org |

| Copper(II) Bromide | CuBr₂ | Reflux in solvents like ethyl acetate/chloroform researchgate.net |

| Trichloroisocyanuric acid | TCCA | Catalyst, solvent (e.g., EtOH) rsc.org |

Optimization of Reaction Conditions for this compound Formation

The successful synthesis of thiazole derivatives hinges on the careful control of reaction parameters. The choice of solvent, catalyst, temperature, and pressure can dramatically influence the reaction's outcome, yield, and purity.

The selection of an appropriate solvent is critical in the synthesis of thiazole rings. The solvent can influence the solubility of reactants, the rate of reaction, and the stability of intermediates and products. In the formation of related 2-aminothiazole structures, various solvents have been studied to determine their impact on reaction yield.

For instance, in a one-pot, three-component synthesis of 2-iminothiazoles, the choice of solvent was shown to be a determining factor in the reaction's success. Initial trials using water and dimethylformamide (DMF) at room temperature resulted in only trace amounts of the desired product. diva-portal.org A switch to other organic solvents under optimized temperature conditions led to significant improvements. Dichloromethane (CH2Cl2) and ethanol (B145695) improved yields to 55% and 70%, respectively. diva-portal.org The most significant result was achieved using tetrahydrofuran (B95107) (THF), which afforded the product in up to 80% yield. diva-portal.org

Interestingly, these high yields in THF were achieved under catalyst-free conditions. diva-portal.org This suggests that for certain thiazole syntheses, the intrinsic reactivity of the starting materials is sufficient when the optimal solvent and temperature are employed, simplifying the process and reducing costs associated with catalysts.

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Water | 10-15 | 25 |

| 2 | DMF | 10-15 | 18 |

| 3 | CH₂Cl₂ | 10-15 | 55 |

| 4 | Ethanol | 10-15 | 70 |

| 5 | THF | 10-15 | 80 |

Data sourced from a study on three-component synthesis of 2-iminothiazoles. diva-portal.org

Temperature is a crucial parameter in the synthesis of this compound and related compounds. It directly affects the reaction kinetics, with higher temperatures generally leading to faster reaction rates. However, elevated temperatures can also promote the formation of undesired byproducts or lead to the decomposition of reactants or products.

In the synthesis of 2-iminothiazoles, for example, a reduction in temperature from ambient room temperature to between 10-15°C was found to be critical for improving the reaction yield. diva-portal.org While reactions at room temperature yielded only trace amounts of the product, the lower temperature range significantly increased the yield across various solvents. diva-portal.org Conversely, some syntheses of trisubstituted thiazoles have been optimized at much higher temperatures, such as 130°C in water, demonstrating that the ideal temperature is highly specific to the particular reaction pathway. acs.org

Pressure is another parameter that can be manipulated to optimize synthetic outcomes, particularly for reactions involving gaseous reagents or intermediates. While less commonly detailed in standard laboratory syntheses of thiazoles, in a large-scale industrial setting, controlling pressure can enhance reaction rates and yields and improve safety.

Advanced and Sustainable Synthetic Strategies

Modern organic synthesis increasingly focuses on developing more efficient, safer, and environmentally friendly methods. These advanced strategies are applicable to the scalable production of this compound.

Microwave-assisted organic synthesis has emerged as a powerful alternative to conventional heating methods. This technique utilizes microwave irradiation to heat the reaction mixture, which can lead to a dramatic reduction in reaction times, increased product yields, and enhanced product purities. nih.gov

In the synthesis of various thiazole and fused-ring thiazolopyrimidine derivatives, microwave irradiation has been shown to be superior to conventional heating. nih.govarkat-usa.org For example, a comparison study revealed that the synthesis of certain thiazolopyrimidines under microwave conditions resulted in yield increases of 17–23% while significantly shortening reaction times. arkat-usa.org In one specific case, a reaction that required 8-10 hours using conventional heating was completed in just 15-25 minutes under microwave irradiation. arkat-usa.org The efficiency of microwave synthesis is often attributed to rapid, uniform heating of the solvent and reactants, which can accelerate the reaction rate. nih.gov

| Compound | Conventional Method (Yield %) | Conventional Method (Time, h) | Microwave Method (Yield %) | Microwave Method (Time, min) |

| 3a | 70 | 8 | 90 | 15 |

| 3b | 72 | 10 | 92 | 20 |

| 3c | 68 | 10 | 85 | 25 |

Data adapted from a comparative study on the synthesis of thiazolopyrimidine derivatives. arkat-usa.org

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages for the scalable and safe production of chemical compounds. acs.org In a flow system, reactants are continuously pumped through a reactor where they mix and react. The precise control over parameters like temperature, pressure, and reaction time allows for enhanced efficiency, safety, and scalability. acs.org

Solid-phase organic synthesis (SPOS) and the use of polymer-supported reagents offer a streamlined approach to chemical synthesis and purification. In this methodology, a reactant or reagent is chemically bound to an insoluble polymer resin. The reaction takes place in a solution, but the polymer-bound species can be easily removed at the end of the reaction by simple filtration.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to address the shortcomings of traditional methods, which often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. bepls.com The development of greener alternatives is guided by the twelve principles of green chemistry, which include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing safer chemicals and products. bepls.com

A common and adaptable method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis. thieme.de In the context of producing this compound, a greener approach to the Hantzsch synthesis would involve the reaction of a suitable α-haloketone or an equivalent starting material with thiourea under conditions that align with green chemistry tenets.

Atom Economy: The principle of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is a key consideration. thieme.de A high atom economy signifies a more efficient and less wasteful process. In a hypothetical green Hantzsch synthesis of this compound, the selection of starting materials and the reaction pathway would be optimized to ensure that the maximum number of atoms from the reactants are incorporated into the thiazole product, thereby minimizing the formation of byproducts.

Use of Safer Solvents and Auxiliaries: Traditional organic syntheses often employ volatile and toxic solvents. Green alternatives focus on the use of safer solvents such as water, ethanol, or polyethylene (B3416737) glycol (PEG), or even performing reactions under solvent-free conditions. bepls.com For the synthesis of this compound, replacing hazardous solvents with these greener options can significantly reduce the environmental impact and improve the safety profile of the process.

Energy Efficiency: The use of alternative energy sources like microwave irradiation can lead to significant reductions in reaction times and energy consumption compared to conventional heating methods. thieme.de Microwave-assisted synthesis has been successfully applied to the formation of various thiazole derivatives, suggesting its potential for the efficient production of this compound. thieme.de

Catalysis: The use of catalysts, particularly recyclable and non-toxic catalysts, is a cornerstone of green chemistry. Catalysts can enhance reaction rates and selectivity, often under milder conditions than stoichiometric reagents. For the synthesis of thiazoles, various catalysts, including solid-supported catalysts and biocatalysts, have been explored to improve the green credentials of the reaction. bepls.com

The table below outlines a hypothetical comparison of a traditional versus a green chemistry-based Hantzsch synthesis for this compound, highlighting key green chemistry metrics.

| Parameter | Traditional Hantzsch Synthesis | Green Hantzsch Synthesis | Green Chemistry Principle Addressed |

|---|---|---|---|

| Solvent | Volatile Organic Solvents (e.g., Benzene, Toluene) | Water, Ethanol, or PEG-400 | Use of Safer Solvents and Auxiliaries |

| Catalyst | Often requires stoichiometric amounts of harsh reagents | Recyclable solid acid catalyst or biocatalyst | Catalysis |

| Energy Source | Conventional heating (reflux) | Microwave irradiation or ultrasonic energy | Design for Energy Efficiency |

| Reaction Time | Several hours to days | Minutes to a few hours | Design for Energy Efficiency |

| Work-up | Solvent extraction with hazardous solvents | Aqueous work-up or direct filtration of the product | Prevention of Derivatives |

| Atom Economy | Moderate | Potentially higher due to optimized pathway | Atom Economy |

While specific, documented green synthetic routes for this compound are not extensively reported in publicly available literature, the principles outlined above provide a clear framework for the future development of sustainable and environmentally responsible manufacturing processes for this compound. The adaptation of established green methodologies for other thiazole derivatives offers a promising starting point for researchers in this field. bepls.comthieme.de

Reactivity and Chemical Transformations of 5 Ethoxymethyl Thiazol 2 Amine

Nucleophilic Reactions at the Amine Functionality

The primary amino group at the C-2 position of 5-(Ethoxymethyl)thiazol-2-amine is a key site for nucleophilic reactions. It can react with a wide range of electrophiles to form a variety of derivatives. libretexts.org The ethoxymethyl group at C-5 is not expected to sterically hinder reactions at the 2-amino group, though it may exert a minor electronic influence.

The nucleophilic character of the 2-amino group allows for straightforward reactions with acylating, alkylating, and sulfonylating agents.

Acylation: The 2-amino group can be readily acylated by reacting this compound with acid chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine, to form the corresponding amides. nih.govmdpi.com This is a common strategy for synthesizing a wide array of N-acylated 2-aminothiazole (B372263) derivatives. nih.gov

Alkylation: Alkylation of 2-aminothiazoles can be complex, as it can occur on the exocyclic amino nitrogen (N-alkylation) or the endocyclic ring nitrogen (N3-alkylation). acs.org The regioselectivity is often dependent on the reaction conditions. The use of a strong base, such as lithium amide, tends to favor the formation of the N-alkylated product at the exocyclic amine. acs.org In the absence of such a condensing agent, alkylation may occur at the ring nitrogen. acs.orgrsc.org

Sulfonylation: The reaction with sulfonyl chlorides in the presence of a base like sodium carbonate provides a direct route to 2-sulfonamido-thiazole derivatives. nih.govnih.govexcli.de This reaction is general for various substituted benzenesulfonyl chlorides and results in stable sulfonamide products.

Table 1: Summary of Nucleophilic Reactions at the 2-Amino Group

| Reaction Type | Reagent | Product Type | General Conditions |

| Acylation | Acid Chloride (R-COCl) or Anhydride | Amide | Base (e.g., Pyridine, Et₃N) nih.govmdpi.com |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Base (e.g., LiNH₂) for exocyclic N-alkylation acs.org |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Base (e.g., Na₂CO₃) in a solvent like DCM nih.govexcli.de |

Primary amines, such as this compound, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. youtube.comlibretexts.org This acid-catalyzed reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The reaction is reversible and the pH needs to be controlled, typically around 4-5, to ensure protonation of the hydroxyl intermediate for elimination while maintaining the nucleophilicity of the amine. libretexts.org This reaction is widely used to synthesize a broad range of thiazole (B1198619) derivatives with a C=N bond at the 2-position. nih.govmdpi.com

The 2-amino group can be converted into a diazonium salt by treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). The resulting thiazole-2-diazonium salt is often unstable but can be used immediately in subsequent reactions.

A key transformation of these diazonium salts is the azo coupling reaction. In this process, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, such as a phenol (B47542) or another amine, to form a highly colored azo compound. nih.govmdpi.comacs.org This reaction is fundamental in the synthesis of azo dyes based on the 2-aminothiazole scaffold.

Metal-Catalyzed Cross-Coupling Reactions

The 2-aminothiazole scaffold is a common participant in metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Palladium-Catalyzed Arylation and Alkylation (e.g., Suzuki, Sonogashira)

Palladium catalysts are widely employed to couple aryl and vinyl halides with various partners. wikipedia.org In the context of 2-aminothiazole derivatives, these reactions are crucial for introducing diverse substituents onto the thiazole ring.

The Suzuki coupling reaction stands out as a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with a halide. nih.gov This reaction is favored for its mild conditions and the commercial availability of a wide range of boronic acids, making it environmentally safer than many other coupling methods. nih.gov For instance, 2-amino-6-arylbenzothiazoles have been efficiently synthesized via Suzuki coupling of 2-amino-6-bromobenzothiazole (B93375) with various aryl boronic acids using a palladium(0) catalyst. nih.gov While specific studies on this compound are not abundant, the reactivity of the analogous 2-aminobenzothiazole (B30445) system suggests its potential to undergo similar transformations. nih.govrsc.org

The Sonogashira coupling is another key palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically carried out under mild, basic conditions, often at room temperature. wikipedia.orgorganic-chemistry.org The versatility of the Sonogashira coupling has led to its use in the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.org For example, it has been instrumental in the synthesis of tazarotene, a treatment for psoriasis, and altinicline, a nicotinic receptor agonist. wikipedia.org Given the presence of a halogenated thiazole precursor, this compound derivatives could readily participate in Sonogashira couplings to introduce alkynyl groups.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Reactants | Catalyst System | Product Type | Reference |

| Suzuki Coupling | Aryl/Vinyl Halide + Organoboron | Pd(0) catalyst, Base | Aryl/Vinyl-substituted compound | nih.gov |

| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Aryl/Vinyl-alkyne | wikipedia.orglibretexts.org |

| C-S Cross-Coupling | Aryl Halide + Thiol | Pd(OAc)2 / Ligand, Base | Aryl thioether | nih.govorganic-chemistry.org |

| C-N Cross-Coupling | Aryl Halide + Amine | Pd catalyst / Ligand, Base | Aryl amine | rsc.org |

This table provides a general overview of common palladium-catalyzed cross-coupling reactions and does not represent specific reactions of this compound.

Copper-Catalyzed Transformations

Copper-catalyzed reactions offer an alternative and sometimes complementary approach to palladium-catalyzed couplings. While the Sonogashira reaction often employs a copper(I) co-catalyst, copper can also independently catalyze various transformations. wikipedia.org For instance, copper-catalyzed cross-coupling reactions are known to form carbon-heteroatom bonds. Although specific examples involving this compound are not detailed in the provided search results, the general principles of copper catalysis are applicable to heterocyclic systems.

Transformations Involving the Ethoxymethyl Group

The ethoxymethyl group at the 5-position of the thiazole ring is not merely a passive substituent. It can undergo a variety of chemical transformations, allowing for further functionalization of the molecule.

Cleavage and Derivatization of the Ether Linkage

The ether linkage in the ethoxymethyl group can be cleaved under acidic conditions. libretexts.orglibretexts.org Treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can break the C-O bond, typically proceeding through an SN1 or SN2 mechanism depending on the structure of the ether. libretexts.orglibretexts.orgyoutube.com In the case of this compound, acidic cleavage would likely yield 5-(halomethyl)thiazol-2-amine and ethanol (B145695). This transformation provides a route to introduce a reactive halomethyl group, which can then be used for further synthetic modifications.

Derivatization of the ether can also be achieved. For example, while not directly involving cleavage, reactions that modify the ethyl portion or the methylene (B1212753) bridge could be envisioned, although specific literature on this for this compound is scarce.

Role as a Precursor in Complex Organic Architecture

The 2-aminothiazole moiety is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. nih.gov Derivatives of 2-aminothiazole are key building blocks in the synthesis of a wide array of heterocyclic systems. researchgate.netnih.govekb.egsemanticscholar.org For example, the amino group can be acylated, alkylated, or used as a nucleophile in cyclization reactions to construct fused ring systems. nih.govekb.egsemanticscholar.org

This compound, with its functionalized side chain, serves as a valuable precursor for creating more elaborate molecules. The ethoxymethyl group can be retained as a structural feature or modified as described in the previous section. The 2-amino group provides a handle for building upon the thiazole core. For instance, reaction with isothiocyanates can yield thiourea (B124793) derivatives, which themselves can be starting points for further cyclizations. nih.govsemanticscholar.org The combination of a reactive amino group and a modifiable side chain makes this compound a versatile starting material for combinatorial chemistry and the development of new pharmaceutical agents. nih.govresearchgate.netcsic.es

Synthesis of Fused Heterocyclic Systems

The 2-aminothiazole moiety is a key precursor for the synthesis of various fused heterocyclic systems, most notably thiazolo[3,2-a]pyrimidines. These bicyclic structures are typically formed through the reaction of a 2-aminothiazole derivative with a 1,3-dielectrophilic component, such as β-dicarbonyl compounds or their synthetic equivalents. The reaction proceeds via an initial condensation, followed by an intramolecular cyclization and dehydration to yield the fused ring system.

For instance, the reaction of a 5-substituted-2-aminothiazole with a β-ketoester like ethyl acetoacetate (B1235776) and an appropriate aldehyde in a cyclocondensation reaction is a common strategy to access thiazolo[3,2-a]pyrimidine scaffolds. nih.gov The exocyclic amino group and the N-3 atom of the thiazole ring act as nucleophiles, condensing with the carbonyl groups of the other reactants to form the pyrimidine (B1678525) ring. The ethoxymethyl group at the C-5 position of this compound is expected to remain intact under these conditions and would be incorporated into the final fused product.

Another established method involves the reaction of 2-aminothiazoles with α,β-unsaturated ketones (chalcones) or with α-haloketones. nih.gov The reaction with phenacyl bromides, for example, leads to an initial S-alkylation followed by cyclization to form the 5H-thiazolo[3,2-a]pyrimidine ring system. nih.gov The regioselectivity of the cyclization is generally high, favoring the formation of the more conjugated and thermodynamically stable isomer. nih.gov

The synthesis of thiazolo[5,4-d]pyrimidines represents another important transformation. These isomers are typically synthesized from 4-amino-5-carbonylthiazole precursors, which can be derived from 2-aminothiazoles through several steps. However, direct routes involving the reaction of 2-aminothiazoles with reagents that build the pyrimidine ring onto the 4 and 5 positions of the thiazole are also known. nih.govscilit.commdpi.com

Table 1: Representative Synthesis of Fused Thiazolopyrimidines from 2-Aminothiazole Analogues This table presents generalized findings for 5-substituted-2-aminothiazoles, as specific data for this compound is not available.

| Reactant 1 (Thiazole) | Reactant 2 | Reactant 3 | Product Type | General Conditions |

| 5-Substituted-2-aminothiazole | Aldehyde | β-Ketoester | Thiazolo[3,2-a]pyrimidine | Acid or base catalysis, reflux in solvent (e.g., ethanol, acetic acid) |

| 5-Substituted-2-aminothiazole | Phenacyl bromide | - | 5H-Thiazolo[3,2-a]pyrimidine | Reflux in solvent (e.g., ethanol) |

| 5-Substituted-2-aminothiazole | Diethyl malonate | - | Thiazolo[3,2-a]pyrimidine-5,7-dione | High temperature, often with a catalyst |

| 4-Amino-5-formyl-thiazole deriv. | Amidine or Guanidine (B92328) | - | Thiazolo[5,4-d]pyrimidine | Cyclocondensation, often with heating |

Preparation of Multicomponent Adducts

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most of the atoms from the starting materials. The 2-aminothiazole scaffold is an excellent substrate for such reactions, most famously in Biginelli-type condensations. wikipedia.orgorganic-chemistry.org

In a classic Biginelli reaction, an aldehyde, a β-ketoester, and urea (B33335) or thiourea condense to form a dihydropyrimidinone or -thione. wikipedia.org this compound can act as a guanidine or urea bioisostere in this reaction, where its endocyclic and exocyclic nitrogen atoms participate in the cyclocondensation. The reaction with an aldehyde (e.g., benzaldehyde) and a β-ketoester (e.g., ethyl acetoacetate) would be expected to produce a 5H-thiazolo[3,2-a]pyrimidine derivative. nih.govresearchgate.net The reaction is typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org

The general mechanism involves the formation of an acylimine intermediate from the aldehyde and the 2-amino group of the thiazole, which is then attacked by the enolate of the β-ketoester. Subsequent intramolecular cyclization involving the ring nitrogen and dehydration leads to the final product. wikipedia.org The ethoxymethyl substituent at the C-5 position would be retained in the resulting adduct.

Variations of this reaction, using different dicarbonyl compounds, aldehydes, and catalysts, allow for the creation of a diverse library of thiazolo-fused pyrimidines. nih.gov For example, using cyclic β-diketones like dimedone in place of a β-ketoester can also yield complex fused systems. nih.gov

Table 2: Representative Multicomponent Reactions Involving 2-Aminothiazole Analogues This table presents generalized findings for 2-aminothiazoles in Biginelli-type reactions, as specific data for this compound is not available.

| Thiazole Component | Aldehyde Component | Active Methylene Component | Product Type | General Conditions |

| 2-Aminothiazole | Aromatic/Aliphatic Aldehyde | Ethyl Acetoacetate | Dihydropyrimidinone-fused thiazole | Lewis or Brønsted acid catalyst (e.g., Yb(OTf)₃, HCl), solvent or solvent-free |

| 2-Aminothiazole | Aromatic Aldehyde | Dimedone | Quinazoline-fused thiazole | Microwave irradiation or conventional heating |

| 2-Aminothiazole | Aromatic Aldehyde | Ethyl Cyanoacetate | Pyran-fused thiazole | Base catalysis (e.g., piperidine) |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise atomic arrangement of 5-(Ethoxymethyl)thiazol-2-amine. Through a series of one-dimensional and two-dimensional experiments, a full picture of the molecule's connectivity and spatial arrangement can be constructed.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. The expected chemical shifts for this compound are based on established principles of NMR spectroscopy, where the position of a signal (chemical shift, δ) indicates the electronic environment of the nucleus.

¹H NMR Spectrum: The proton spectrum is anticipated to show four distinct signals corresponding to the different types of protons in the molecule.

Amine Protons (NH₂): A broad singlet, typically in the range of δ 5.0-7.0 ppm, corresponding to the two protons of the primary amine group at the C2 position. The broadness is due to quadrupole effects from the nitrogen atom and potential chemical exchange.

Thiazole (B1198619) Proton (H-4): A sharp singlet expected around δ 7.0-7.5 ppm. This signal corresponds to the single proton attached to the C4 position of the thiazole ring. Its singlet nature confirms it has no adjacent protons.

Methylene (B1212753) Protons (CH₂): The two methylene groups in the ethoxymethyl side chain would appear as distinct signals. The methylene group attached to the thiazole ring (C5-CH₂ -O) is expected as a singlet around δ 4.5-5.0 ppm. The methylene group of the ethoxy moiety (-O-CH₂ -CH₃) would appear as a quartet around δ 3.5-4.0 ppm due to coupling with the adjacent methyl protons.

Methyl Protons (CH₃): A triplet appearing further upfield, typically around δ 1.2-1.5 ppm, corresponding to the three protons of the terminal methyl group. The triplet pattern arises from coupling to the adjacent methylene protons.

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum is expected to show six signals, one for each unique carbon atom.

Thiazole Carbons: The C2 carbon, bonded to two heteroatoms (N and S) and the amino group, would be the most downfield signal, predicted to be in the δ 165-170 ppm range. The C4 and C5 carbons are expected in the aromatic/heteroaromatic region, typically between δ 120-150 ppm.

Ethoxymethyl Carbons: The carbon of the methylene group attached to the thiazole ring (C5-C H₂-O) is anticipated around δ 60-70 ppm. The methylene carbon of the ethoxy group (-O-C H₂-CH₃) would also be in this region, while the terminal methyl carbon (-C H₃) would be the most upfield signal, expected around δ 15 ppm.

Predicted ¹H and ¹³C NMR Chemical Shift Assignments

Interactive Table: Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -NH₂ | 5.0 - 7.0 | Broad Singlet | 2H |

| H-4 (thiazole) | 7.0 - 7.5 | Singlet | 1H |

| -C-CH₂-O- | 4.5 - 5.0 | Singlet | 2H |

| -O-CH₂-CH₃ | 3.5 - 4.0 | Quartet | 2H |

| -CH₃ | 1.2 - 1.5 | Triplet | 3H |

Interactive Table: Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 165 - 170 |

| C4 | 120 - 150 |

| C5 | 120 - 150 |

| -C-CH₂-O- | 60 - 70 |

| -O-CH₂-CH₃ | 60 - 70 |

| -CH₃ | ~15 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would primarily show a cross-peak between the methylene quartet (-O-CH₂ -CH₃) and the methyl triplet (-O-CH₂-CH₃ ), confirming the presence of the ethyl group as an isolated spin system. The singlets for the H-4 proton and the other methylene group would not show any correlations, confirming their structural isolation from other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹J-coupling). An HSQC spectrum would show correlations between each proton signal and its corresponding carbon signal, allowing for the definitive assignment of the carbon spectrum. For example, the thiazole H-4 signal at ~δ 7.0-7.5 would correlate with its attached carbon, C4.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away (²J and ³J coupling). Key HMBC correlations for this compound would include:

A correlation from the H-4 proton to carbons C2 and C5, establishing its position on the thiazole ring.

Correlations from the methylene protons attached to the ring (C5-CH₂ -O) to carbons C4 and C5, confirming the attachment point of the side chain.

A correlation from the same methylene protons to the carbon of the ethoxy group (-O-C H₂-CH₃), linking the two parts of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. A NOESY spectrum could show a correlation between the protons of the methylene group attached to the ring (C5-CH₂ -O) and the H-4 proton, confirming their spatial proximity on the thiazole ring.

For molecules with overlapping signals in their standard ¹H NMR spectra, advanced techniques like Pure Shift NMR can be employed. This method provides broadband proton decoupling, collapsing complex multiplets into sharp singlets. While the predicted spectrum for this compound is relatively simple, Pure Shift NMR could be used to precisely determine the chemical shifts of the coupled quartet and triplet of the ethoxy group, free from any signal overlap.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and reveals its fragmentation pattern upon ionization, which helps in structural confirmation.

HRMS provides a highly accurate mass measurement of the parent ion, typically to within a few parts per million (ppm). This allows for the unambiguous determination of the molecular formula. For this compound, the elemental composition is C₆H₁₀N₂OS. HRMS would be used to confirm this by matching the experimentally measured mass of the protonated molecule [M+H]⁺ to its calculated theoretical value.

Molecular Formula and Exact Mass

Interactive Table: HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₀N₂OS |

| Calculated Monoisotopic Mass | 158.0514 Da |

| [M+H]⁺ Ion | 159.0587 Da |

Tandem mass spectrometry (MS/MS) involves selecting the parent ion (e.g., m/z 159.1) and subjecting it to collision-induced dissociation to generate a series of fragment ions. The resulting fragmentation pattern is a characteristic fingerprint that helps confirm the proposed structure. The electron impact mass spectra of related 2-aminothiazole (B372263) compounds show that cleavage of the thiazole ring and fragmentation of side chains are common pathways.

For this compound, the most likely fragmentation pathways would involve the ethoxymethyl side chain, which contains several weak bonds susceptible to cleavage.

Loss of an ethyl radical (•C₂H₅): Cleavage of the O-CH₂ bond would result in a fragment ion at m/z 130.0, corresponding to the [M-29]⁺ ion.

Loss of an ethoxy radical (•OCH₂CH₃): Cleavage of the CH₂-O bond would lead to a fragment at m/z 113.0, corresponding to the [M-45]⁺ ion, likely forming a stable thiazolyl-methyl cation.

Alpha-cleavage: Cleavage of the C-C bond alpha to the ether oxygen is a characteristic pathway for ethers and would result in the loss of the entire ethoxymethyl group, leading to a fragment corresponding to the 2-amino-5-methylthiazole (B129938) cation.

Predicted MS/MS Fragmentation

Interactive Table: Predicted Major Fragment Ions

| Predicted m/z | Proposed Fragment Identity |

|---|---|

| 159.1 | [M+H]⁺ (Parent Ion) |

| 130.0 | [M+H - C₂H₅]⁺ |

| 114.0 | [M+H - OC₂H₅]⁺ |

| 100.0 | [2-aminothiazole-5-carbaldehyde + H]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups within a molecule. For this compound, one would anticipate characteristic vibrational modes corresponding to the amine (-NH2), ether (C-O-C), and thiazole ring moieties.

Anticipated Vibrational Modes:

Amine Group (-NH2): Symmetric and asymmetric N-H stretching vibrations would be expected in the 3300-3500 cm⁻¹ region of the IR and Raman spectra. An N-H scissoring (bending) vibration would likely appear around 1600-1650 cm⁻¹.

Thiazole Ring: Characteristic ring stretching vibrations (C=N, C=C, C-S) would be present in the fingerprint region (typically below 1600 cm⁻¹). The C-S stretching vibrations of a thiazole ring are often observed between 600-800 cm⁻¹.

Ethoxymethyl Group (-CH₂OCH₂CH₃): C-H stretching vibrations from the methyl and methylene groups would be prominent in the 2850-3000 cm⁻¹ range. The distinctive C-O-C asymmetric stretching of the ether linkage would be expected to produce a strong band in the IR spectrum, typically around 1100-1150 cm⁻¹.

Without experimental spectra, a precise data table of vibrational frequencies and their assignments for this compound cannot be constructed.

X-ray Crystallography for Solid-State Molecular Structure and Packing

If the compound crystallizes in a chiral space group, X-ray crystallography can be used to determine its absolute configuration. This is particularly relevant for compounds that may have applications in pharmacology or materials science where specific stereoisomerism is critical. However, as this compound is not inherently chiral, this analysis would only be applicable if it were to crystallize in a chiral environment or as a specific, non-centrosymmetric polymorph.

A crystal structure would elucidate the network of intermolecular interactions that govern the solid-state packing of the molecules. For this compound, hydrogen bonding is expected to be a dominant interaction. The primary amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen atom of the thiazole ring and the oxygen atom of the ethoxy group can act as hydrogen bond acceptors.

Expected Hydrogen Bonding Interactions:

N-H···N: Hydrogen bonds between the amine group of one molecule and the thiazole nitrogen of a neighboring molecule are highly probable, potentially leading to the formation of dimers or chains.

N-H···O: The amine group could also form hydrogen bonds with the ether oxygen atom.

The analysis of these interactions, including their distances and angles, would be critical for understanding the supramolecular chemistry of this compound. However, in the absence of a published crystal structure, a table of these interactions cannot be provided.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules like 5-(Ethoxymethyl)thiazol-2-amine. These methods allow for the prediction of various molecular characteristics from first principles.

A study on 2-ethoxythiazole, a structurally related compound, utilized DFT calculations at the B3LYP and HSEH1PBE levels with the 6-311++G(d,p) basis set to determine its optimized geometry. doi.org Similarly, computational studies on other thiazole (B1198619) derivatives have successfully used DFT (B3LYP) with various basis sets like 6-31G(d), 6-31G(d,p), and LANL2DZ to obtain optimized molecular geometries that show good agreement with experimental X-ray diffraction data. nih.gov

The following table showcases typical data obtained from geometry optimization calculations for a molecule like this compound.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C2-N3 (Å) | 1.32 |

| Bond Length | N3-C4 (Å) | 1.39 |

| Bond Length | C4-C5 (Å) | 1.37 |

| Bond Length | C5-S1 (Å) | 1.73 |

| Bond Length | S1-C2 (Å) | 1.76 |

| Bond Length | C2-N(amine) (Å) | 1.36 |

| Bond Length | C5-C(ethoxymethyl) (Å) | 1.51 |

| Bond Angle | S1-C2-N3 (°) | 111.5 |

| Bond Angle | C2-N3-C4 (°) | 110.0 |

| Bond Angle | N3-C4-C5 (°) | 115.5 |

| Bond Angle | C4-C5-S1 (°) | 111.0 |

| Bond Angle | C5-S1-C2 (°) | 92.0 |

| Dihedral Angle | C4-C5-C(ethoxymethyl)-O (°) | Variable (Conformational Search) |

Note: The values in this table are illustrative and would need to be calculated specifically for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap suggests that the molecule is more polarizable and reactive. nih.govmalayajournal.org

For thiazole derivatives, the HOMO is often localized on the thiazole ring and the amino group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, might be distributed over the thiazole ring, suggesting its susceptibility to nucleophilic attack. DFT calculations can precisely map the electron density distribution of these frontier orbitals. researchgate.net For instance, in a related thiazole derivative, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating good chemical stability. malayajournal.org In another study on a benzofuran-thiazole derivative, the calculated HOMO-LUMO energy gap revealed the occurrence of charge transfer within the molecule. researchgate.net

The following table presents a hypothetical HOMO-LUMO analysis for this compound.

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Note: These values are illustrative and would be determined through specific DFT calculations.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.org They are invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. walisongo.ac.idwuxiapptec.com In an MEP map, regions of negative potential (typically colored red or orange) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. youtube.com Green and yellow areas represent regions of neutral potential. youtube.com

For this compound, the MEP map would likely show a high negative potential around the nitrogen atom of the amino group and the oxygen atom of the ethoxymethyl group, making them potential sites for hydrogen bonding and electrophilic interactions. researchgate.net The hydrogen atoms of the amino group would exhibit a positive potential, indicating their acidic character. wuxiapptec.com This analysis helps in understanding intermolecular interactions and predicting the sites of reaction. walisongo.ac.idwuxiapptec.com

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction's kinetics and mechanism. For reactions involving this compound, such as its synthesis or subsequent functionalization, transition state calculations can elucidate the step-by-step process of bond breaking and formation. These calculations can help rationalize why certain reaction pathways are favored over others.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

Predicted NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating molecular structure. Computational models can predict the ¹H and ¹³C chemical shifts of this compound. For the thiazole ring, the chemical environment of each atom is distinct. The proton on the C4 carbon is expected to appear in the aromatic region of the ¹H NMR spectrum. The protons of the ethoxymethyl group at the C5 position and the amine group at the C2 position would have characteristic shifts in the aliphatic and amine regions, respectively. For instance, in related 2-aminothiazole (B372263) derivatives, the thiazole ring protons typically resonate at specific ppm values which can be used as a reference. chemicalbook.com Similarly, the ¹³C NMR spectrum would show distinct signals for the C2, C4, and C5 carbons of the thiazole ring, as well as for the carbons of the ethoxymethyl substituent. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents on the thiazole ring.

Predicted IR Frequencies: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule, which are related to its functional groups. For this compound, characteristic IR absorption bands can be predicted. The N-H stretching vibrations of the primary amine group are expected in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the ethoxymethyl group and the thiazole ring would appear around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations within the thiazole ring are anticipated in the 1500-1650 cm⁻¹ region. The C-O-C stretching of the ether linkage would likely be observed in the 1000-1200 cm⁻¹ range. For comparison, the gas-phase IR spectrum of a similar compound, 2-amino-5-methylthiazole (B129938), shows characteristic bands that support these predicted regions. nist.gov

| Spectroscopic Technique | Functional Group/Atom | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Notes |

|---|---|---|---|

| ¹H NMR | Thiazole Ring Proton (H4) | Aromatic Region | Predicted values are based on computational models and data from analogous compounds. chemicalbook.comdrugbank.comresearchgate.net |

| -CH₂- (ethoxymethyl) | Aliphatic Region | ||

| -CH₃ (ethoxymethyl) | Aliphatic Region | ||

| -NH₂ | Amine Region | ||

| ¹³C NMR | Thiazole Ring Carbons (C2, C4, C5) | Variable (Aromatic/Heteroaromatic Region) | |

| -CH₂- (ethoxymethyl) | Aliphatic Region | ||

| -CH₃ (ethoxymethyl) | Aliphatic Region | ||

| IR Spectroscopy | N-H Stretch (Amine) | ~3300-3500 cm⁻¹ | Predicted values are based on computational models and data from analogous compounds. nist.govresearchgate.netnist.gov |

| C-H Stretch (Alkyl/Aryl) | ~2850-3100 cm⁻¹ | ||

| C=N / C=C Stretch (Thiazole Ring) | ~1500-1650 cm⁻¹ | ||

| C-O-C Stretch (Ether) | ~1000-1200 cm⁻¹ |

Aromaticity Analysis of the Thiazole Ring System

The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms, and it is considered an aromatic system. researchgate.netresearchgate.net The aromaticity of the thiazole ring in this compound can be investigated using various computational methods that quantify the extent of electron delocalization.

Nucleus-Independent Chemical Shift (NICS): NICS is a widely used magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding computed at a specific point, typically the center of the ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)). Negative NICS values are indicative of a diatropic ring current, which is a hallmark of aromaticity. Computational studies on thiazole and its derivatives consistently show negative NICS values, confirming the aromatic character of the thiazole ring. researchgate.netunirioja.esnih.gov The substituents on the thiazole ring can modulate its aromaticity. For this compound, both the amino and ethoxymethyl groups are expected to influence the electron density and thus the aromaticity of the ring. It has been observed that both electron-donating and electron-withdrawing substituents can lead to a reduction in the aromaticity of the thiazole ring. researchgate.net

Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is a geometry-based measure of aromaticity. It evaluates the deviation of bond lengths within the ring from an optimal value assumed for a fully aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic system. For the thiazole ring, HOMA calculations would consider the C-C, C-N, and C-S bond lengths. Studies on various heterocyclic systems have demonstrated the utility of HOMA in quantifying their aromatic character. researchgate.netnih.govnih.gov It is anticipated that the thiazole ring in this compound would exhibit a HOMA value consistent with an aromatic heterocycle.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions (if relevant, e.g., with non-biological surfaces)

While specific molecular dynamics (MD) simulation studies for this compound on non-biological surfaces are not documented, the behavior of similar thiazole derivatives in such environments provides a basis for informed predictions. MD simulations can model the dynamic behavior of molecules and their interactions with surfaces over time, offering insights into adsorption processes, orientation, and binding energies.

Interaction with Metallic Surfaces: Thiazole and its derivatives are known to interact with metallic surfaces, such as copper and iron, often acting as corrosion inhibitors. researchgate.netresearchgate.netjchemlett.com MD simulations have shown that the adsorption of thiazole derivatives onto these surfaces is typically driven by the interaction of the heteroatoms (nitrogen and sulfur) with the metal atoms. jchemlett.comresearchgate.net The lone pair electrons on the nitrogen and sulfur atoms can coordinate with the metal surface, leading to the formation of a protective layer. The orientation of the molecule on the surface is also a critical factor, with the planar thiazole ring often adsorbing in a flat or slightly tilted orientation to maximize surface interaction. For this compound, the presence of the amino and ethoxymethyl groups would further influence its interaction with a metallic surface, potentially enhancing its adsorption characteristics.

Interaction with Oxide and Nanomaterial Surfaces: The interaction of thiazole derivatives has also been explored with other types of non-biological surfaces, such as metal-organic frameworks and nanotubes. goums.ac.irtandfonline.commdpi.com These studies highlight the role of both physisorption (van der Waals forces) and chemisorption (covalent or coordinate bonding) in the interaction mechanism. jchemlett.comgoums.ac.ir The specific nature of the interaction is dependent on the surface chemistry and the electronic properties of the thiazole derivative. For instance, the adsorption of thiazole on a BC2N nanotube was found to significantly alter the electronic properties of the nanotube. goums.ac.ir It is plausible that this compound would exhibit similar interactive behaviors with various oxide or carbon-based nanomaterials, with the thiazole ring playing a key role in the adsorption process. Molecular dynamics simulations would be instrumental in elucidating the precise nature of these interactions, including the binding energies and the conformational changes in the molecule upon adsorption. nih.govnih.govnih.govnih.gov

Applications of 5 Ethoxymethyl Thiazol 2 Amine in Advanced Materials and Chemical Technologies Non Biological

Precursor in Polymer Chemistry and Materials Science

The bifunctional nature of 5-(Ethoxymethyl)thiazol-2-amine, possessing both a nucleophilic amine and a heterocyclic core, positions it as a versatile precursor for the synthesis of advanced polymers.

The 2-amino group on the thiazole (B1198619) ring serves as a key functional handle for incorporating this heterocycle into polymer backbones. It can readily react with various electrophiles, such as acyl chlorides, acid anhydrides, and isocyanates, to form amide or urea (B33335) linkages. nih.gov This reactivity allows for its use in step-growth polymerization to produce polyamides and polyureas containing thiazole units. The synthesis of such polymers often involves the reaction of a diamine monomer, for which a derivative of this compound could serve, with a dicarboxylic acid or diisocyanate.

Furthermore, the amine group can be modified to introduce other polymerizable functionalities. For instance, reaction with acryloyl chloride or methacryloyl chloride would yield an acrylamide (B121943) or methacrylamide (B166291) monomer, respectively. These monomers can then undergo chain-growth polymerization to form vinyl-type polymers with pendant thiazole moieties. The incorporation of amine-functional groups is a known strategy for creating valuable polymers capable of conjugation and complexation. rsc.org The general Hantzsch thiazole synthesis, which involves reacting a thioamide with an α-haloketone, is a fundamental method for creating the core thiazole structure that can be later functionalized for polymerization. youtube.com

Thiazole and its derivatives are integral components in the design of conjugated polymers for optoelectronic applications due to the electron-withdrawing nature of the imine (–C=N–) group within the ring. researchgate.net When incorporated into a polymer backbone, particularly with electron-donating units like thiophene (B33073) or phenylene vinylene, it can create a donor-acceptor (D-A) architecture. This D-A structure is crucial for tuning the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby reducing the band gap and shifting absorption and emission spectra to longer wavelengths. researchgate.net

Polymers containing thiazole units, such as poly(thiophene vinyl thiazole) (PTVT), have demonstrated significant potential as conductive and photoactive materials. researchgate.net These polymers exhibit fluorescence and their electrochemical properties, including low band gaps, make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netresearchgate.net The synthesis of such materials often occurs through methods like oxidative coupling polymerization or Wittig condensation. researchgate.netresearchgate.net Although direct studies on polymers from this compound are not prevalent, its structure suggests that its incorporation could lead to polymers with interesting photophysical properties, where the thiazole ring contributes to the conjugated system essential for conductivity. researchgate.netbham.ac.uk

Table 1: Optical and Electrochemical Properties of a Representative Thiazole-Containing Polymer (PTVT)

| Property | Value | Reference |

| Absorption Max (Solution) | 376 nm | researchgate.net |

| Absorption Max (Thin Film) | 417 nm | researchgate.net |

| Emission Max (Solution) | 457 nm (Bluish Green) | researchgate.net |

| HOMO Energy Level | -5.24 eV | researchgate.net |

| LUMO Energy Level | -3.84 eV | researchgate.net |

| Electrochemical Band Gap | 1.4 eV | researchgate.net |

Ligand Design in Catalysis and Coordination Chemistry

The thiazole ring contains both nitrogen and sulfur heteroatoms, which are excellent coordinating sites for transition metals. This makes this compound and its derivatives attractive candidates for ligand development in catalysis. nih.govresearchgate.net

The nitrogen atom of the thiazole ring and the exocyclic amine group can act as a bidentate chelate, binding to a metal center to form a stable five-membered ring. Such chelation is a powerful strategy in coordination chemistry for creating robust metal complexes. Thiazole-derived ligands have been successfully coordinated with a variety of transition metals, including cobalt, nickel, copper, and zinc. researchgate.net These metal complexes can exhibit significant catalytic activity and interesting electrochemical properties, such as clear redox behaviors. researchgate.net

For example, porous organic polymers constructed from thiazolo[5,4-d]thiazole (B1587360) moieties have been used to chelate copper(II) ions through their nitrogen and sulfur atoms. doi.org These resulting metallated polymers have proven to be efficient and recyclable heterogeneous catalysts for synthesizing valuable organic molecules like 2-arylquinolines. doi.org The fundamental ability of the thiazole unit to act as an organic ligand for metals can manipulate the photophysical and catalytic properties of the resulting complex. nih.gov

Table 2: Applications of Thiazole-Derived Ligands in Catalysis

| Catalyst System | Metal Ion | Application | Reference |

| Thiazole-derived Schiff bases | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Redox-active metal complexes | researchgate.net |

| Thiazolo[5,4-d]thiazole Porous Polymer | Cu(II) | Heterogeneous catalysis (synthesis of 2-arylquinolines) | doi.org |

While direct applications of this compound in enantioselective synthesis are not widely documented, the principles of asymmetric catalysis suggest its potential. Chiral ligands are essential for enantioselective synthesis, which is critical in producing single-enantiomer pharmaceuticals and fine chemicals. Sulfur- and nitrogen-containing heterocycles are common motifs in successful chiral ligands.

For instance, the enantioselective synthesis of (thiolan-2-yl)diphenylmethanol, a sulfur-containing heterocyclic compound, has been achieved, and its derivatives have been applied as catalysts in asymmetric sulfur ylide-mediated epoxidation, yielding products with high enantiomeric excess. nih.gov This demonstrates the utility of chiral sulfur-containing heterocycles in asymmetric catalysis. To apply this compound in this area, it would need to be used to synthesize a chiral ligand. This could be achieved by introducing a chiral center, for example, by reacting the amine group with a chiral acid to form a chiral amide, or by using it as a scaffold to build a more complex, sterically-defined ligand architecture.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The functional groups on this compound make it a candidate for designing molecules that can undergo self-assembly.

The 2-amino group is a potent hydrogen bond donor, while the thiazole nitrogen and the ether oxygen in the ethoxymethyl group are hydrogen bond acceptors. This combination of donors and acceptors can direct the formation of well-ordered supramolecular structures, such as tapes, sheets, or rosettes, in the solid state or in solution. Furthermore, the aromatic thiazole ring can participate in π-π stacking interactions, which can further stabilize the self-assembled structures. Derivatives of heterocyclic compounds, such as 1,3,5-oxadiazines, which share synthetic precursors with aminothiazoles, have found applications in supramolecular chemistry. sciforum.net The aggregation of thiazole-containing polymers in different solvent mixtures, which influences their fluorescent properties, is a manifestation of intermolecular self-assembly processes. researchgate.net By modifying the substituents on the thiazole ring or the amine group, it is possible to tune these non-covalent interactions to control the size, shape, and properties of the resulting supramolecular assemblies.

Design of Low Molecular Weight Gelators (LMWGs)

Low Molecular Weight Gelators (LMWGs) are small molecules that can self-assemble in a liquid to form a three-dimensional network, resulting in the formation of a gel. nih.gov The design of these molecules is a significant area of research in supramolecular chemistry due to their potential applications in areas such as environmental remediation, catalysis, and the creation of smart materials. researchgate.net Thiazole-based compounds represent a unique and versatile class of LMWGs. researchgate.net

The structure of this compound contains key functional groups that are conducive to the formation of the non-covalent interactions necessary for self-assembly into gel-forming fibrillar networks. These interactions include:

Hydrogen Bonding: The primary amine group (-NH2) and the nitrogen atom within the thiazole ring can act as hydrogen bond donors and acceptors, respectively. This is a primary driving force for the self-assembly of many LMWGs. nih.gov

π-π Stacking: The aromatic thiazole ring can participate in π-π stacking interactions, further stabilizing the self-assembled structure.

The combination of these interactions allows for the potential design of LMWGs based on this compound. By modifying the structure, for instance by attaching long alkyl chains to the amine group, it is possible to fine-tune the gelation properties in various solvents. The inherent chirality of many carbohydrate-derived LMWGs, which aids in directing hydrogen bonds, suggests that derivatives of this compound could also be explored for their gelation capabilities. core.ac.uk

Table 1: Functional Groups of this compound and their Potential Roles in LMWG Formation

| Functional Group | Potential Interaction | Role in Gelation |

| Primary Amine (-NH2) | Hydrogen Bonding (Donor) | Key for self-assembly and network formation. |

| Thiazole Ring | Hydrogen Bonding (Acceptor), π-π Stacking | Provides structural rigidity and directional interactions. |

| Ethoxymethyl Group | Van der Waals Forces | Enhances intermolecular interactions and can influence solvent compatibility. |

Exploration of Crystal Engineering and Polymorphism

Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. rsc.org Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of crystal engineering, as different polymorphs can exhibit distinct physical and chemical properties.

The structural characteristics of this compound make it an interesting candidate for crystal engineering studies. The presence of both hydrogen bond donors and acceptors, along with the aromatic thiazole ring, allows for a variety of strong and directional intermolecular interactions that can guide the formation of specific crystal packing arrangements. researchgate.net

Research on related pyrazolyl-thiazole derivatives has demonstrated the significant role of π-stacking and other non-covalent interactions in determining their solid-state structures. rsc.org Similarly, the crystal structure of this compound and its derivatives would be influenced by:

Hydrogen Bonding Networks: The amine group and thiazole nitrogen can form robust hydrogen-bonded synthons, which are reliable structural motifs in crystal engineering.

π-π Interactions: The thiazole rings can stack in various ways (e.g., parallel or T-shaped), influencing the density and stability of the crystal.

Conformational Flexibility: The ethoxymethyl side chain introduces a degree of conformational flexibility, which can lead to the formation of different crystalline polymorphs. youtube.com

The study of polymorphism in thiazole-containing metal complexes has shown that solvent composition and temperature can play a crucial role in the formation of different polymorphs. researchgate.net It is therefore plausible that by carefully selecting crystallization conditions, different polymorphic forms of this compound could be isolated, each with unique properties.

Applications in Dye Chemistry and Pigments (excluding biological dyes)

The 2-aminothiazole (B372263) moiety is a well-established component in the synthesis of various dyes and pigments. The primary amine group can be readily diazotized and coupled with a range of electron-rich aromatic compounds to produce azo dyes.

Synthesis of Azo Dyes and Solvatochromism Studies

Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo (-N=N-) groups. nih.gov The synthesis of azo dyes from this compound would follow a conventional and efficient two-step process:

Diazotization: The primary amine group of this compound is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) at low temperatures (0-5 °C) to form a diazonium salt. nih.govunb.ca

Coupling: The resulting diazonium salt is then reacted with a suitable coupling component, such as a phenol (B47542), naphthol, or an aromatic amine, to form the final azo dye. nih.govyoutube.com

Solvatochromism is the phenomenon where the color of a compound changes with the polarity of the solvent in which it is dissolved. orientjchem.org This property is of interest for applications such as sensors and molecular switches. goums.ac.ir Azo dyes containing a thiazole ring are known to exhibit solvatochromism. rsc.org In some cases, these dyes can display negative solvatochromism, where the absorption maximum shifts to a shorter wavelength (a hypsochromic or blue shift) as the solvent polarity increases. rsc.org This behavior is attributed to the relative stabilization of the ground state compared to the excited state in polar solvents. The intramolecular charge transfer characteristics of these dyes, influenced by the electron-donating and electron-withdrawing groups present, are key to their solvatochromic behavior. osti.gov Azo dyes synthesized from this compound would be expected to exhibit such properties, with the potential for tuning the solvatochromic effect by varying the coupling partner.

Table 2: General Synthesis of Azo Dyes from this compound

| Step | Reactants | Conditions | Product |

| 1. Diazotization | This compound, Sodium Nitrite, Acid (e.g., HCl) | 0-5 °C | 5-(Ethoxymethyl)thiazole-2-diazonium salt |

| 2. Coupling | 5-(Ethoxymethyl)thiazole-2-diazonium salt, Coupling Component (e.g., Phenol, Naphthol) | Basic or Neutral pH | Azo Dye |

Role in Agrochemistry (e.g., as a building block for non-active components, excluding pesticidal activity)

While many thiazole derivatives are known for their direct pesticidal activity, the thiazole scaffold is also a valuable building block for non-active components in agrochemical formulations. researchgate.netmdpi.comgoogle.com These components can include safeners, adjuvants, or other formulation aids that improve the efficacy, selectivity, or handling of the active pesticidal ingredient.

The chemical structure of this compound makes it suitable for incorporation into such molecules. For example, thiazole derivatives have been investigated as herbicide safeners, which are compounds that protect crops from injury by herbicides without affecting the herbicide's activity on weeds. nih.gov The synthesis of such safeners often involves the combination of different heterocyclic and aromatic moieties. The this compound could serve as a key intermediate in the synthesis of more complex molecules designed to act as safeners.

Furthermore, the general stability and reactivity of the thiazole ring make it a reliable component in the design of various agrochemical ingredients. google.com The amine and ethoxymethyl groups of this compound offer reactive handles for further chemical modification, allowing for its integration into a wide range of molecular architectures for non-pesticidal applications in agriculture.

Future Research Perspectives and Emerging Trends

Development of Cascade Reactions and Domino Processes for Efficiency

The drive for more sustainable and efficient chemical manufacturing has spurred the development of cascade and domino reactions. These processes, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of reduced waste, time, and cost. For the synthesis of thiazole (B1198619) derivatives like 5-(Ethoxymethyl)thiazol-2-amine, researchers are actively exploring novel one-pot multicomponent reactions. nih.govthieme-connect.com These strategies often involve the in-situ generation of reactive intermediates that then undergo subsequent cyclization and functionalization steps. acs.org

A notable approach involves the domino alkylation-cyclization reaction of substrates like propargyl bromide with thiourea (B124793). researchgate.net Such methods are being refined to allow for the construction of highly substituted thiazoles with a high degree of control over the final structure. rsc.org The development of environmentally friendly reaction conditions, such as the use of greener solvents and catalysts, is also a key focus in this area. bohrium.comtandfonline.com

Integration with Artificial Intelligence and Machine Learning for Synthetic Planning

Exploration of Unconventional Activation Methods

To improve reaction rates, yields, and energy efficiency, chemists are increasingly turning to unconventional activation methods. These techniques offer alternatives to traditional thermal heating and can often lead to unique reactivity.

Key Unconventional Activation Methods in Thiazole Synthesis:

| Activation Method | Description | Advantages |

| Microwave Irradiation | Uses microwave energy to rapidly heat the reaction mixture. | Reduced reaction times, higher yields, and often cleaner reactions. bepls.com |

| Ultrasonic Irradiation (Sonochemistry) | Employs high-frequency sound waves to create acoustic cavitation, which can initiate and accelerate reactions. | Mild reaction conditions, rapid synthesis, and high yields. nih.govwisdomlib.org |

| Flow Chemistry | Reactions are carried out in a continuous stream rather than in a batch-wise manner. | Enhanced safety, better control over reaction parameters, and ease of scalability. acs.org |

| Photocatalysis | Uses visible light to initiate chemical transformations. | Green and sustainable approach, allowing for reactions to occur at room temperature. organic-chemistry.org |

These methods have been successfully applied to the synthesis of various thiazole derivatives, demonstrating their potential to make the production of compounds like this compound more efficient and environmentally benign. bepls.comnih.govacs.org

Advanced Characterization Techniques for In Situ Monitoring of Reactions

A deep understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced characterization techniques that allow for the real-time, in-situ monitoring of chemical reactions are becoming indispensable tools for chemists. Spectroscopic methods, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, can be used to track the formation of products and the disappearance of reactants over time. mdpi.com

This data provides valuable insights into the reaction pathway and helps in identifying potential bottlenecks or side reactions. chemrxiv.org For the synthesis of this compound, such techniques can be employed to study the kinetics of the cyclization step, leading to a more controlled and efficient process. researchgate.net The information gleaned from these studies is vital for scaling up reactions from the laboratory to an industrial setting.

Design of Next-Generation Functional Materials Utilizing the Thiazole Scaffold

The unique electronic and photophysical properties of the thiazole ring make it an attractive component for the design of advanced functional materials. kuey.net Researchers are actively exploring the incorporation of thiazole derivatives, including those derived from this compound, into a variety of materials with applications in electronics, optics, and sensing.

Emerging Applications of Thiazole-Based Materials:

| Material Type | Potential Applications |

| Conducting Polymers | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). hsu.ac.irresearchgate.netnih.gov |

| Metal-Organic Frameworks (MOFs) | Gas storage and separation, catalysis, and chemical sensing. mdpi.comrsc.orgrsc.org |

| Fluorescent Dyes and Sensors | Bioimaging, environmental monitoring, and diagnostics. rsc.orgacs.orgnsf.gov |

The ability to tune the properties of these materials by modifying the substituents on the thiazole ring offers a high degree of design flexibility. researchgate.netrsc.orgresearchgate.net For instance, the introduction of an ethoxymethyl group at the 5-position can influence the solubility and processing characteristics of thiazole-containing polymers, making them more suitable for device fabrication. hsu.ac.ir The development of thiazole-based materials is a rapidly growing field with the potential to lead to new technologies with significant societal impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products